2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-(4-Methylpiperazine-1-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a carboxylic acid group and a 4-methylpiperazine-1-carbonyl moiety
Preparation Methods
The synthesis of 2’-(4-Methylpiperazine-1-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction followed by oxidation.
Attachment of the 4-Methylpiperazine-1-carbonyl Group: This step involves the reaction of the biphenyl carboxylic acid derivative with 4-methylpiperazine-1-carbonyl chloride under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and efficiency.
Chemical Reactions Analysis
2’-(4-Methylpiperazine-1-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides to introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2’-(4-Methylpiperazine-1-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2’-(4-Methylpiperazine-1-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing the activity of the target. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2’-(4-Methylpiperazine-1-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid include:
- 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester
- 4-Methyl-1-piperazinecarbonyl chloride
These compounds share structural similarities, such as the presence of the piperazine ring and carbonyl group, but differ in their specific functional groups and overall molecular architecture. The unique combination of the biphenyl core and carboxylic acid group in 2’-(4-Methylpiperazine-1-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid distinguishes it from these related compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-20-10-12-21(13-11-20)18(22)16-8-4-2-6-14(16)15-7-3-5-9-17(15)19(23)24/h2-9H,10-13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDZIHJWKQVMSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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